molecular formula C19H21N5O2 B10773827 [3H]Pirenzepine CAS No. 1147996-37-9

[3H]Pirenzepine

Cat. No.: B10773827
CAS No.: 1147996-37-9
M. Wt: 357.4 g/mol
InChI Key: RMHMFHUVIITRHF-RLXJOQACSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[3H]pirenzepine, like its non-radiolabeled counterpart, undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

[3H]pirenzepine is unique due to its high selectivity for the M1 muscarinic receptor subtype . Similar compounds include:

These compounds differ in their receptor selectivity and pharmacological effects, making this compound particularly valuable for studies focused on M1 receptors.

Properties

CAS No.

1147996-37-9

Molecular Formula

C19H21N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

11-[2-[4-(tritritiomethyl)piperazin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)/i1T3

InChI Key

RMHMFHUVIITRHF-RLXJOQACSA-N

Isomeric SMILES

[3H]C([3H])([3H])N1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Origin of Product

United States

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